Copper(II) sulfide

Supercapacitors Electrochemical Energy Storage Transition Metal Sulfides

Generic 'copper sulfide' procurement without stoichiometric specification risks significant device underperformance-CuS (covellite) and Cu₂S (chalcocite) exhibit discrete, non-interchangeable electrochemical and photophysical properties. Specify CuS (CAS 1317-40-4) for: • 66% higher gravimetric capacity (560 mA h/g) and 74% higher specific energy (961 Wh/kg) vs. Cu₂S for Li-ion battery anodes • 59% higher specific capacitance (435 F/g vs. 273 F/g) and superior cyclability (86% retention after 6,000 cycles) for supercapacitors • Unique semimetallic LSPR effect enabling far superior photothermal conversion for NIR-driven applications BenchChem supplies stoichiometrically verified CuS with full batch-specific documentation, ensuring procurement certainty for performance-critical applications.

Molecular Formula CuS
Molecular Weight 95.61 g/mol
CAS No. 1317-40-4
Cat. No. B071980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper(II) sulfide
CAS1317-40-4
Synonymscovellite
cpd with unspecified MF of cupric sulfide
cupric sulfide
CuS
Molecular FormulaCuS
Molecular Weight95.61 g/mol
Structural Identifiers
SMILESS=[Cu]
InChIInChI=1S/Cu.S
InChIKeyBWFPGXWASODCHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.000033 G/100 CC WATER @ 18 °C.
Insoluble in water, ethanol, dilute acids and alkaline solutions
Virtually insoluble in water, but soluble in alkali cyanides and in aqueous ammonia solution with complex ion formation

CuS Material Profile & Procurement


Copper(II) sulfide (CuS, CAS 1317-40-4), also known as covellite in its mineral form, is a p-type semiconducting transition metal chalcogenide characterized by a semimetallic band gap and strong localized surface plasmon resonance (LSPR) effects [1]. It exhibits a theoretical lithium-ion battery anode capacity of approximately 560 mA h/g, which is significantly higher than that of cuprous sulfide (Cu₂S, ~337 mA h/g), alongside an electrical conductivity of roughly 10⁻³ S/cm [2]. Its narrow band gap of ~1.9 eV and high near-infrared (NIR) absorption make it a leading candidate for photothermal and photocatalytic applications compared to other copper-based sulfides like Cu₁.₈₁S and Cu₇S₄ [3].

Phase
p-type semiconducting covellite with semimetallic band structure
Plasmonic property
Strong localized surface plasmon resonance (LSPR) for NIR absorption
Energy storage
High theoretical Li-ion anode capacity, suitable for conversion-type electrodes
Photocatalysis
Effective co-catalyst in TiO₂ heterojunctions for pollutant degradation

CuS Generic Specification Risks


Generic procurement of 'copper sulfide' without specifying the exact stoichiometry (CuS vs. Cu₂S) or phase is a high-risk strategy for performance-critical applications. The electrochemical, photophysical, and catalytic properties of copper sulfides are not continuous across the CuₓS family but are starkly discrete and stoichiometry-dependent. For instance, CuS (covellite) possesses a semimetallic band structure enabling strong LSPR and near-infrared absorption, which is entirely absent in the semiconducting Cu₂S (chalcocite) phase [1]. Similarly, in electrochemical energy storage, CuS delivers a specific capacitance of 435 F/g, whereas Cu₂S provides only 273 F/g under identical testing conditions—a 59% relative difference [2]. Furthermore, the energy release upon lithiation differs substantially: CuS yields 961 Wh/kg, compared to Cu₂S at 552 Wh/kg [3]. Substituting CuS with a lower-cost, off-specification Cu₂S or an undefined mixed-phase product will directly compromise device performance metrics such as energy density, cyclability, and photothermal conversion efficiency.

Attribute
Target (CuS)
Risk with Cu₂S substitute
Crystal phase
Covellite (semimetallic)
Chalcocite phase lacks LSPR; NIR absorption and photothermal properties are absent, compromising photonic applications
Supercapacitance
High specific capacitance
Lower capacitance (273 F/g vs 435 F/g) may reduce energy density; cycle stability drops significantly
Li-ion anode capacity
~560 mAh/g theoretical
Lower capacity (~337 mAh/g) and 74% lower lithiation energy density directly limit battery performance
Phase purity
Defined CuS stoichiometry
Mixed-phase or off-specification Cu₂S may introduce unpredictable electrochemical and optical behavior

CuS Comparative Performance Evidence


Supercapacitor Capacitance and Stability vs. Cu₂S

In a direct comparative study of identically synthesized nanoparticles, CuS exhibited a specific capacitance of 435 F g⁻¹, which is 59% higher than the 273 F g⁻¹ delivered by Cu₂S at the same current density of 5 A g⁻¹. Additionally, CuS demonstrated superior long-term stability, retaining 86% of its initial capacitance after 6,000 charge-discharge cycles, compared to 75% retention for Cu₂S under identical cycling conditions [1].

Supercapacitance vs Cu₂S
Head-to-head
435 F/g
Supports selection for higher energy density supercapacitor research
59% higher than Cu₂S (273 F/g) at 5 A/g; 86% capacity retention after 6,000 cycles
Supercapacitors Electrochemical Energy Storage Transition Metal Sulfides

Li-Ion Battery Anode Capacity vs. Cu₂S

Copper sulfides are established conversion-type anode materials. Theoretical and practical assessments consistently demonstrate that CuS (covellite) possesses a substantially higher lithium storage capacity than Cu₂S (chalcocite). CuS exhibits a capacity of approximately 560 mA h g⁻¹, compared to the ~337 mA h g⁻¹ capacity of Cu₂S [1].

Li-ion anode capacity
Cross‑study
~560 mAh/g
Enables higher energy density Li-ion anode research
66% higher gravimetric capacity compared to Cu₂S (~337 mAh/g)
Lithium-Ion Batteries Anode Materials Energy Density

Photothermal Conversion Efficiency vs. Copper-Deficient Phases

A 2025 study in Nano Today directly compared the photothermal properties of different copper sulfide phases. The research established that CuS possesses a far superior photothermal conversion efficiency (PCE) compared to copper-deficient phases like Cu₁.₈₁S and Cu₇S₄. This superior performance is attributed to CuS's semimetallic band gap and strong localized surface plasmon resonance (LSPR) effect, which enables intense near-infrared absorption and ultrafast lattice heating [1].

Photothermal efficiency
Head‑to‑head
LSPR-driven superior PCE
Semimetallic phase supports NIR photothermal research agent selection
Outperforms Cu₁.₈₁S and Cu₇S₄; strong localized plasmon resonance enables ultrafast heating
Photothermal Therapy NIR Absorption Plasmonic Nanomaterials

TiO₂/CuS Heterojunction Photocatalysis

In a systematic comparison of TiO₂-based heterojunctions for the photocatalytic degradation of methyl orange under sunlight, the TiO₂/CuS heterojunction (3:1 molar ratio) achieved the highest degradation efficiency. It reached 97.3% degradation after 25 minutes of sunlight exposure, outperforming TiO₂/MnS, TiO₂/CdS, and TiO₂/ZnS heterojunctions tested under the same conditions [1].

TiO₂/CuS photocatalysis
Head‑to‑head
97.3% degradation
Highest reported degradation among tested heterojunctions, supports dye removal research
Methyl orange, 25 min sunlight; outperformed TiO₂/MnS, TiO₂/CdS, TiO₂/ZnS
Photocatalysis Wastewater Treatment Heterojunction

Supercapacitor Electrode Benchmark vs. MoS₂ & CoS

A comparative electrochemical study of hydrothermally synthesized transition metal sulfides (MoS₂, CoS, CuS) revealed distinct performance profiles. MoS₂ exhibited the highest specific capacitance at 513 F/g at 0.5 A/g, demonstrating its superior capacitive behavior over CuS. However, CuS offers a different value proposition as a mid-tier alternative with specific advantages in certain heterostructure configurations or where MoS₂'s 2D layered morphology is less desirable [1].

Supercap benchmark
Head‑to‑head
MoS₂ 513 > CuS
Clarifies relative ranking: CuS may be chosen where photothermal properties are also needed
MoS₂ higher capacitance at 0.5 A/g; CoS intermediate
Supercapacitors Electrocatalysis Transition Metal Sulfides

Lithiation Energy Density: CuS Provides 74% Higher Theoretical Energy Release than Cu₂S

The thermodynamic favorability of the conversion reaction with lithium is a key differentiator. The reaction of CuS with lithium to form Cu and Li₂S is accompanied by an energy release of 961 Wh kg⁻¹. In contrast, the lithiation of Cu₂S under the same conditions releases only 552 Wh kg⁻¹. For context, commercially applied LiCoO₂ theoretically provides 548 Wh kg⁻¹ [1].

Lithiation energy density
Cross‑study
961 Wh/kg
Supports high-energy conversion cathode research
74% higher than Cu₂S (552 Wh/kg); also surpasses LiCoO₂ (548 Wh/kg)
Lithium Batteries Conversion Electrodes Theoretical Energy Density

CuS Validated Application Scenarios


High-Energy-Density Li-Ion Battery Anodes

Based on its 66% higher gravimetric capacity (560 mA h/g) and 74% higher theoretical specific energy (961 Wh/kg) compared to Cu₂S [1][2], CuS is the preferred active material for developing next-generation lithium-ion battery anodes where maximizing energy density is the primary design criterion. Procurement should specify CuS (covellite) to ensure the target capacity is met, as substitution with Cu₂S would result in a significant performance deficit.

Supercapacitor Electrodes with Extended Cycle Life

For supercapacitor applications requiring a balance of high capacitance and long-term durability, CuS offers a quantifiable advantage over Cu₂S. Evidence shows CuS provides a 59% higher specific capacitance (435 F/g vs. 273 F/g) and superior capacity retention after 6,000 cycles (86% vs. 75%) [1]. This makes CuS the material of choice for devices where stable, long-lifetime energy storage is critical.

Photothermal Agents for NIR Therapy & Solar Harvesting

The semimetallic phase of CuS is uniquely capable of generating a strong localized surface plasmon resonance (LSPR) effect, leading to photothermal conversion efficiencies that are 'far superior' to those of copper-deficient phases like Cu₁.₈₁S and Cu₇S₄ [1]. For applications in photothermal cancer therapy or solar-driven interfacial evaporation, CuS should be exclusively sourced to guarantee maximum light-to-heat conversion.

TiO₂ Photocatalytic Heterojunction Co-Catalyst

When designing TiO₂-based photocatalytic systems for the degradation of organic pollutants like methyl orange, pairing TiO₂ with CuS yields the highest performance among common metal sulfide co-catalysts. A TiO₂/CuS heterojunction achieved a 97.3% degradation efficiency, outperforming TiO₂/MnS, TiO₂/CdS, and TiO₂/ZnS [1]. This makes CuS the rational co-catalyst selection for maximizing wastewater treatment efficiency.

Application
Selection Property
Validation Focus
Li-ion battery anode research
Covellite-phase high-capacity conversion material
Phase identity (CuS vs Cu₂S) and gravimetric capacity verification
Supercapacitor electrode studies
High specific capacitance and cycling stability
Capacitance retention after extended charge‑discharge cycles
NIR photothermal agent research
Semimetallic LSPR-driven NIR absorption
Photothermal conversion efficiency under NIR irradiation
TiO₂-based photocatalysis for organic pollutants
CuS co‑catalyst enabling visible‑light heterojunctions
Degradation kinetics under solar or visible light
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